ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester group, a methoxyaniline moiety, and a methyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl ester and methoxyaniline groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-{[(ethoxycarbonyl)amino]carbonyl}-3-(2-methoxyanilino)acryloylcarbamate: Another pyrazole derivative with different functional groups.
Indole derivatives: Compounds with a similar aromatic ring structure but different substituents and biological activities.
Thiophene derivatives: Compounds with a thiophene ring instead of a pyrazole ring, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17N3O4 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-15(20)12-9-11(17-18(12)2)14(19)16-10-7-5-6-8-13(10)21-3/h5-9H,4H2,1-3H3,(H,16,19) |
InChI Key |
BLTKMHPDWKHOKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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